molecular formula C10H11NO3 B1454930 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 933254-03-6

2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Cat. No. B1454930
CAS RN: 933254-03-6
M. Wt: 193.2 g/mol
InChI Key: OTZNXWOCCYEHDW-UHFFFAOYSA-N
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Description

“2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” is a chemical compound . It is a yellowish solid .


Synthesis Analysis

The compound has been synthesized through a two-step synthetic protocol . The yield was 56.6 mg (86%) . The purification of the crude product was done by flash column chromatography method over silica gel using Hexane/ethyl acetate (9:1) as an eluent .


Molecular Structure Analysis

The structure of the compound was established by interpretation of 1 H NMR, 13 C NMR and Mass spectral data recorded after purification . The molecular formula is C10H9NO4 .


Physical And Chemical Properties Analysis

The compound is a yellowish solid with a melting point of 178-180°C . The FT-IR (KBr, νmax/cm −1) values are 3434, 1764, 1628, 1594, 1018 .

Scientific Research Applications

Synthesis and Antibacterial Activity

One of the primary applications of derivatives of 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is in the synthesis of compounds with significant antibacterial properties. For instance, Kadian et al. (2012) synthesized a series of 1,4-Benzoxazine analogues, including variants of the aforementioned compound, and evaluated their antibacterial activity against several bacterial strains. The study found that certain derivatives exhibited good activity against K. pneumoniae and E. faecalis, while others showed moderate activity against E. coli, S. aureus, and other bacteria (Kadian, Maste, & Bhat, 2012).

Cardiovascular and Anti-thrombotic Applications

Derivatives of 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid have been explored for their potential in cardiovascular treatment, specifically as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists. Ohno et al. (2006) developed a series of these derivatives, showing promise in anti-thrombotic applications without inducing hypotensive side effects, marking a significant step towards novel cardiovascular therapies (Ohno et al., 2006).

Innovative Synthesis Techniques

Research has also focused on innovative synthesis methods for 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid derivatives. A study by 詹淑婷 (2012) outlined a new approach using 2-aminophenol as a starting material, leading to the successful synthesis of various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This work contributes to the broader understanding and accessibility of these compounds for further biological and pharmacological studies (詹淑婷, 2012).

Antimicrobial and Antioxidant Properties

Further research into benzoxazine derivatives has identified them as potential candidates for antimicrobial and antioxidant applications. For example, Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes, demonstrating significant in vitro antimicrobial and antioxidant activities. These findings highlight the versatile potential of 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid derivatives in developing new therapeutic agents (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Future Directions

Further optimization and mechanism studies on this chemotype are underway . The predicted drug-likeness properties of all compounds enable them to be used as therapeutic agents .

properties

IUPAC Name

2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)5-7-6-14-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZNXWOCCYEHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 2
2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 3
2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 4
2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 5
2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 6
2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

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